The synthesis of AHR antagonist 2 involves several key methods and technical details. The compound was identified through high-throughput screening of a chemical library, leading to the discovery of its competitive antagonistic properties against AHR. Specifically, the synthesis process typically includes:
The structure-activity relationship studies have indicated that modifications at specific positions on the pyrazole ring can significantly enhance the antagonistic potency against AHR .
The molecular structure of AHR antagonist 2 can be described in terms of its key components:
The three-dimensional conformation of the molecule plays a critical role in its binding interactions with the AHR, influencing its pharmacological properties .
The mechanism of action for AHR antagonist 2 involves several steps:
Data from various studies indicate that this antagonistic action can lead to altered cellular responses in cancerous tissues and other pathological states .
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment .
AHR antagonist 2 has several scientific applications:
Research continues to explore novel applications for this compound in regenerative medicine and immunology due to its modulatory effects on cell differentiation and immune responses .
The ligand-binding PAS-B domain of the aryl hydrocarbon receptor serves as the primary interaction site for Aryl Hydrocarbon Receptor Antagonist 2. Homology modeling based on hypoxia-inducible factor 2α structures reveals a predominantly hydrophobic binding cavity spanning approximately 1,100 ų, featuring conserved residues that facilitate high-affinity antagonist binding. Key interactions involve:
Site-directed mutagenesis studies confirm that substitution of Phe289 with alanine reduces Aryl Hydrocarbon Receptor Antagonist 2 binding affinity by 15-fold, while His291 mutations abolish competitive inhibition of 2,3,7,8-tetrachlorodibenzo-p-dioxin binding [7]. These structural insights enable rational design of antagonists with optimized steric and electronic complementarity to the PAS-B domain.
Table 1: Key Residues in Aryl Hydrocarbon Receptor PAS-B Domain Mediating Antagonist 2 Binding
Residue | Interaction Type | Effect of Mutation | Experimental Validation |
---|---|---|---|
Phe289 | π-π stacking | 15-fold affinity loss | Ligand binding assay [7] |
His291 | Hydrogen bonding | Complete affinity loss | Competitive inhibition assay [1] |
Ser365 | Hydrogen bonding | 8-fold affinity loss | Molecular dynamics [5] |
Phe324 | Hydrophobic packing | 5-fold affinity loss | Fluorescence polarization [7] |
Aryl Hydrocarbon Receptor Antagonist 2 primarily functions through competitive displacement of agonists at the PAS-B domain ligand-binding cavity:
Notably, Aryl Hydrocarbon Receptor Antagonist 2 does not trigger nuclear translocation or XAP2 dissociation, distinguishing its mechanism from partial agonists like 3'-methoxy-4'-nitroflavone. This pure antagonism arises from its inability to induce the critical helix-to-coil transition required for heat shock protein 90 dissociation [1] [6].
Aryl Hydrocarbon Receptor Antagonist 2 binding impedes functional aryl hydrocarbon receptor-aryl hydrocarbon receptor nuclear translocator complex formation through dual mechanisms:
Structural studies of the aryl hydrocarbon receptor-aryl hydrocarbon receptor nuclear translocator-DNA complex demonstrate that antagonist binding maintains the PAS-B domains in a configuration spatially separated from the basic helix-loop-helix-DNA-binding module, unlike agonist-bound complexes where intimate PAS-B contact enables transcriptional competence [3]. This "frustrated" conformation explains the dominant-negative effects observed in reporter assays spanning multiple xenobiotic response element-driven promoters (CYP1A1, CYP1B1, AHRR).
Aryl Hydrocarbon Receptor Antagonist 2 exhibits marked species-dependent pharmacology driven by binding pocket polymorphisms:
Table 2: Species-Specific Potency of Aryl Hydrocarbon Receptor Antagonist 2 Analogs
Species | Receptor Variant | Antagonist | IC₅₀ (nM) | Key Binding Residues |
---|---|---|---|---|
Human | Ala375/Ser365 | CH223191 | 22 ± 3 | His291, Ser365, Ala375 |
Mouse | Val381/Ser365 | CH223191 | 320 ± 45 | His291, Ser365, Val381 |
Human | Ala375/Ser365 | Pyrazolo[1,5-a]pyrimidine 7a | 31 ± 4 | Phe289, His291, Ser365 |
Rat | Ile377/Ser365 | Pyrazolo[1,5-a]pyrimidine 7a | 210 ± 30 | Phe289, His291, Ser365 |
Quantitative structure-activity relationship models identify three molecular descriptors governing selectivity: (1) van der Waals surface area of R1 substituents (>45 Ų favors human specificity); (2) partial atomic charge at the central carboxamide oxygen (> -0.35 e enhances murine binding); and (3) rotatable bond count (<5 maintains cavity complementarity) [2] [7].
The temporal dynamics of aryl hydrocarbon receptor antagonism differ significantly between signaling branches:
Metabolic stability studies using liver microsomes indicate that halogenated antagonists (e.g., CH223191) resist degradation 8-fold longer than flavonoid-based compounds, explaining their extended suppression of non-canonical signaling. However, all antagonists show shorter functional half-lives than 2,3,7,8-tetrachlorodibenzo-p-dioxin due to the absence of ligand-induced receptor stabilization [1] [6].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.: 70110-50-8